3,3-dimethylbut-1-yne;gold(1+)
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Overview
Description
3,3-Dimethylbut-1-yne;gold(1+) is an organometallic compound that combines the organic molecule 3,3-dimethylbut-1-yne with a gold ion in the +1 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbut-1-yne;gold(1+) typically involves the reaction of 3,3-dimethylbut-1-yne with a gold(I) precursor. One common method is to use gold(I) chloride (AuCl) as the gold source. The reaction is usually carried out in the presence of a suitable ligand, such as triphenylphosphine (PPh3), which stabilizes the gold(I) complex. The reaction can be represented as follows:
3,3-Dimethylbut-1-yne+AuCl+PPh3→3,3-Dimethylbut-1-yne;gold(1+)+HCl
Industrial Production Methods
While specific industrial production methods for 3,3-dimethylbut-1-yne;gold(1+) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbut-1-yne;gold(1+) can undergo various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(0) or gold(I) using suitable reducing agents.
Substitution: Ligands attached to the gold center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine) and peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles or gold(I) complexes with different ligands.
Scientific Research Applications
3,3-Dimethylbut-1-yne;gold(1+) has several scientific research applications:
Catalysis: It can act as a catalyst in organic reactions, such as alkyne activation and cyclization reactions.
Materials Science: The compound can be used in the synthesis of gold-containing materials with unique electronic and optical properties.
Medicinal Chemistry: Gold complexes have been explored for their potential anti-cancer and anti-inflammatory properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify specific compounds.
Mechanism of Action
The mechanism of action of 3,3-dimethylbut-1-yne;gold(1+) depends on its application. In catalysis, the gold(I) center can activate alkynes by coordinating to the triple bond, facilitating subsequent reactions. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbut-1-yne: The parent hydrocarbon without the gold ion.
Gold(I) Chloride (AuCl): A common gold(I) precursor used in the synthesis of gold complexes.
Triphenylphosphine Gold(I) Complexes: Similar gold(I) complexes with different organic ligands.
Uniqueness
3,3-Dimethylbut-1-yne;gold(1+) is unique due to the presence of both the 3,3-dimethylbut-1-yne ligand and the gold(I) ion. This combination imparts distinct chemical properties, such as enhanced catalytic activity and potential biological activity, which are not observed in the individual components.
Properties
CAS No. |
105309-89-5 |
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Molecular Formula |
C6H9Au |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
3,3-dimethylbut-1-yne;gold(1+) |
InChI |
InChI=1S/C6H9.Au/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
IBCPWMKEKMKVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#[C-].[Au+] |
Origin of Product |
United States |
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